molecular formula C36H71NO3 B014472 N-Stearoylsphingosine CAS No. 2304-81-6

N-Stearoylsphingosine

Cat. No.: B014472
CAS No.: 2304-81-6
M. Wt: 566 g/mol
InChI Key: VODZWWMEJITOND-NXCSZAMKSA-N
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Description

N-Stearoylsphingosine (Ceramide C18; CAS 2304-81-6) is a sphingolipid composed of sphingosine (d18:1) linked to a stearic acid (C18:0) via an amide bond. Its molecular formula is C₃₆H₇₁NO₃, with a molecular weight of 565.95 g/mol . Structurally, it is characterized by an 18-carbon saturated fatty acid chain and a sphingoid base with a trans double bond at the 4-position (d18:1) .

As a ceramide, this compound plays critical roles in cellular signaling, membrane structure, and apoptosis. It enhances protein phosphatase 2A (PP2A) activity by disrupting its interaction with inhibitors, leading to Akt dephosphorylation—a mechanism exploited in prostate cancer research .

Mechanism of Action

Target of Action

N-Stearoylsphingosine, also known as C18 Ceramide, primarily targets protein phosphatase 2A (PP2A) . PP2A is a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. By enhancing PP2A activity, C18 Ceramide plays a significant role in regulating these processes.

Mode of Action

C18 Ceramide interacts with PP2A by interfering with the binding of PP2A to its inhibitor, inhibitor 2 of PP2A (I2PP2A) . This interaction leads to the dephosphorylation of Akt, a protein kinase involved in cell survival pathways. The dephosphorylation of Akt results in the inhibition of cell survival signals and promotes apoptosis.

Biochemical Pathways

C18 Ceramide affects several biochemical pathways, including:

Pharmacokinetics

The pharmacokinetics of C18 Ceramide involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of C18 Ceramide include:

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of C18 Ceramide:

Biochemical Analysis

Biochemical Properties

N-Stearoylsphingosine participates in various biochemical reactions within the cell. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance protein phosphatase 2A (PP2A) activity by interfering with the binding of PP2A to its inhibitor . This interaction influences the phosphorylation state of various proteins within the cell, thereby modulating cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit histamine-induced scratching behavior and vascular permeability in mice . It also inhibits the expression of allergic cytokines, such as IL-4 and TNF-α, in histamine-stimulated skin tissues .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound interferes with the binding of PP2A to its inhibitor, leading to enhanced PP2A activity and subsequent modulation of protein phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound inhibits histamine-induced scratching behavior and vascular permeability in mice . This suggests that this compound may have long-term effects on cellular function, although more in-depth studies are needed to fully understand these temporal effects.

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway

Biological Activity

N-Stearoylsphingosine, also known as C18Cer, is a long-chain ceramide that plays a significant role in various biological processes, including cell signaling, metabolism, and disease pathology. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a sphingolipid characterized by its long acyl chain (C18) and is derived from sphingosine. It is involved in the formation of cellular membranes and acts as a signaling molecule that influences various cellular functions.

Biological Functions

  • Cell Signaling :
    • This compound has been implicated in the regulation of cell growth and apoptosis through its role in sphingolipid metabolism. It can activate specific signaling pathways, including those related to insulin sensitivity and inflammation .
  • Metabolic Regulation :
    • Studies indicate that this compound levels are associated with metabolic disorders such as obesity and type 2 diabetes. For instance, vitamin D3 supplementation was shown to increase serum levels of this compound, suggesting a potential regulatory mechanism in lipid metabolism .
  • Impact on Insulin Sensitivity :
    • Elevated levels of this compound have been correlated with insulin resistance. A randomized controlled trial demonstrated that vitamin D3 supplementation could modulate these levels, potentially improving insulin sensitivity among overweight individuals .

Case Studies

  • Vitamin D3 Supplementation Study :
    • A study involving 64 participants showed that different dosages of vitamin D3 (600, 2000, and 4000 IU/day) significantly increased serum levels of this compound (C18Cer) in a dose-dependent manner (p-values < 0.05). The results are summarized in Table 1 below:
Dosage (IU/day)Change in C18CerP-Value
6000.440.049
20000.520.016
40000.580.008
  • Common Bean Intervention :
    • Another study reported that consumption of common beans led to a significant reduction in hepatic ceramide levels, including this compound, suggesting dietary interventions may influence sphingolipid metabolism .

Mechanistic Insights

The synthesis and degradation pathways of ceramides are crucial for understanding the biological activity of this compound:

  • Synthesis : this compound is synthesized from sphinganine through acylation by ceramide synthases. This process is regulated by various factors, including dietary components and hormonal signals.
  • Degradation : Ceramides can be converted to sphingomyelin or glycosylated to form complex glycosphingolipids, which are essential for membrane integrity and cell signaling.

Clinical Implications

The modulation of this compound levels has potential therapeutic applications:

  • Metabolic Disorders : Given its association with insulin resistance, targeting this compound may provide new avenues for treating metabolic syndromes.
  • Inflammatory Diseases : As a signaling molecule, it may play a role in inflammatory responses, indicating its potential as a biomarker or therapeutic target in conditions like asthma and cardiovascular diseases .

Scientific Research Applications

2.1. Role in Cardiometabolic Health

Recent studies have highlighted the role of sphingolipids, including N-stearoylsphingosine, in cardiometabolic diseases. Elevated levels of ceramides have been associated with increased cardiovascular risk factors such as inflammation and plaque instability in atherosclerosis .

Table 1: Sphingolipid Levels Associated with Cardiovascular Risk

Sphingolipid TypeAverage Level (nM)Clinical Relevance
This compound64 ± 20 (Pregnant)Associated with inflammation markers
Ceramide (d18:1/18:0)16.9 ± 5Linked to cardiovascular mortality risk
Sphingomyelin (d18:1/16:0)128,000 ± 15,800Indicator of plaque stability

2.2. Implications in Cancer Research

This compound has been implicated in cancer biology due to its role in apoptosis and cell signaling pathways. Studies suggest that ceramide levels can influence tumor growth and response to therapies. For instance, increased ceramide production can induce apoptosis in cancer cells, making it a potential target for therapeutic strategies .

Case Study: Ceramide-Induced Apoptosis in Cancer Cells

A study demonstrated that treatment with this compound resulted in significant apoptosis of neuroblastoma cells through the modulation of sphingolipid metabolism. The findings indicated that ceramide levels could be manipulated to enhance the efficacy of existing cancer therapies .

3.2. Interaction with Other Biomolecules

Research indicates that this compound interacts with various signaling molecules, including vitamin D metabolites, suggesting a complex interplay between lipid metabolism and hormonal regulation . This interaction may have implications for metabolic health and disease prevention.

Q & A

Basic Research Questions

Q. How can N-Stearoylsphingosine be reliably quantified in cellular models, and what methodological challenges arise in its detection?

this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for lipid species. However, challenges include its low abundance in biological samples and interference from structurally similar lipids (e.g., other ceramides). To mitigate this, researchers should optimize sample preparation by incorporating lipid extraction protocols using chloroform-methanol mixtures and internal standards (e.g., deuterated ceramides) for normalization . Validation via spike-recovery experiments and comparison with orthogonal methods (e.g., thin-layer chromatography) is critical to confirm accuracy .

Q. What experimental approaches are used to study this compound’s role in PP2A activation and Akt dephosphorylation?

In vitro kinase assays and co-immunoprecipitation (Co-IP) are common methods. For PP2A activation, researchers incubate purified PP2A with this compound and measure phosphatase activity using colorimetric substrates (e.g., p-nitrophenyl phosphate). Akt dephosphorylation is assessed via Western blotting using phospho-specific Akt antibodies in prostate cancer cell lines treated with the compound. Controls should include PP2A inhibitors (e.g., okadaic acid) to confirm specificity . Replication across multiple cell lines (e.g., LNCaP, PC-3) is necessary to generalize findings .

Q. What are the standard in vitro models for evaluating this compound’s anti-cancer effects?

Prostate cancer cell lines (e.g., DU145, PC-3) are widely used. Methodologies include:

  • Proliferation assays : MTT or BrdU incorporation to measure growth inhibition.
  • Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activity measurements.
  • Cell cycle analysis : Flow cytometry to detect G1 arrest, a hallmark of this compound’s mechanism .
    Researchers must validate results using siRNA-mediated PP2A knockdown to establish causality between PP2A activation and observed effects .

Advanced Research Questions

Q. How can contradictory findings about this compound’s tissue-specific effects be resolved?

Discrepancies may arise from differences in lipid metabolism across tissues or cell types. A systematic approach includes:

  • Comparative lipidomics : Profile endogenous ceramide levels in responsive vs. non-responsive tissues.
  • Dose-response studies : Test a wide concentration range (nM to µM) to identify thresholds for PP2A activation.
  • Transcriptomic analysis : Use RNA-seq to identify co-regulated pathways (e.g., sphingolipid biosynthesis) that modulate sensitivity.
    Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that address these variables .

Q. What are the limitations of in vivo models for studying this compound’s pharmacokinetics and bioavailability?

this compound’s poor solubility and rapid metabolism limit its utility in animal models. To address this:

  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance stability.
  • Tracer studies : Radiolabel the compound (e.g., with ³H or ¹⁴C) to track distribution and clearance.
  • Tissue-specific delivery : Employ nanoparticle carriers targeting prostate tissues.
    Ethical guidelines for preclinical studies (e.g., NIH reporting standards) must be followed to ensure reproducibility .

Q. How can researchers design robust studies to investigate this compound’s interaction with the androgen receptor (AR) axis?

Hypothesis-driven designs should integrate:

  • AR modulation assays : Measure AR nuclear translocation via immunofluorescence in androgen-sensitive vs. castration-resistant prostate cancer cells.
  • Transcriptional profiling : Use ChIP-seq to assess AR binding to target genes (e.g., PSA) after treatment.
  • Combinatorial studies : Test synergy with AR antagonists (e.g., enzalutamide) to identify therapeutic potentiators.
    Statistical power analysis and pre-registration of protocols (e.g., on Open Science Framework) reduce bias .

Q. Methodological Guidance for Data Analysis

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test).
  • Meta-analysis : Aggregate data from independent studies to identify consensus pathways (e.g., using RevMan or R’s metafor package) .

Q. How should researchers address variability in PP2A activity measurements across experiments?

  • Normalization : Express PP2A activity as a ratio to total protein or housekeeping enzymes (e.g., GAPDH).
  • Blinded analysis : Ensure technicians are unaware of treatment groups to reduce observer bias.
  • Inter-laboratory validation : Share protocols and reagents via repositories like Addgene to standardize assays .

Comparison with Similar Compounds

Structural and Functional Differences

Ceramides vary in fatty acid chain length, saturation, and sphingoid base structure, which influence their biochemical roles. Key comparisons include:

Table 1: Structural Comparison of Ceramides

Compound Fatty Acid Chain Sphingoid Base Molecular Formula Key Functional Groups
N-Lauroylsphingosine (C12) C12:0 (saturated) d18:1 C₃₀H₅₉NO₃ Amide, hydroxyl
N-Palmitoylsphingosine (C16) C16:0 (saturated) d18:1 C₃₄H₆₇NO₃ Amide, hydroxyl
N-Stearoylsphingosine (C18) C18:0 (saturated) d18:1 C₃₆H₇₁NO₃ Amide, hydroxyl
N-Nervonoylsphingosine (C24:1) C24:1 (monounsaturated) d18:1 C₄₂H₈₁NO₃ Amide, hydroxyl, double bond
3'-Sulfo-Galactosylceramide (C18) C18:0 (saturated) d18:1 C₄₂H₈₁NO₁₁S Sulfate, galactose, hydroxyl

Key Differences :

  • Chain Length : Longer chains (e.g., C24:1) enhance membrane rigidity, while shorter chains (C12:0) increase fluidity .
  • Functional Groups: Sulfated derivatives (e.g., 3'-sulfo-galactosylceramide) exhibit distinct solubility and receptor-binding properties compared to non-sulfated ceramides .

Enzymatic Hydrolysis and Substrate Specificity

Neutral ceramidase (CDase) hydrolyzes ceramides into sphingosine and fatty acids. Hydrolysis efficiency depends on chain length:

Table 2: Hydrolysis Rates by Neutral Ceramidase

Ceramide Relative Hydrolysis Efficiency (%)
N-Lauroylsphingosine (C12) 100 (Reference)
N-Palmitoylsphingosine (C16) 85
This compound (C18) 70

Shorter-chain ceramides (C12:0) are hydrolyzed more efficiently than longer chains (C18:0). Sphinganine (d18:0)-containing ceramides show resistance to hydrolysis .

Table 3: Disease Relevance of Ceramides

Ceramide Biological Role Disease Association
N-Palmitoylsphingosine (C16) Apoptosis induction, insulin resistance Cardiovascular disease, NAFLD
This compound (C18) PP2A activation, membrane signaling Cardiotoxicity, prostate cancer
N-Nervonoylsphingosine (C24:1) Lipid raft formation Neurodegeneration
  • This compound vs. N-Palmitoylsphingosine : Both are predictive biomarkers for cardiovascular events, but C18:0 is more strongly linked to doxorubicin (DOX)-induced cardiotoxicity .
  • This compound vs.

Solubility and Pharmacological Properties

Table 4: Physicochemical Properties

Ceramide Solubility (DMF) Melting Point (°C) LogP
This compound (C18) 0.15 mg/mL Not reported ~14.5
3'-Sulfo-Galactosylceramide Insoluble in water Not reported 14.51

This compound’s low solubility in polar solvents limits its therapeutic use but enhances membrane integration. Sulfated derivatives exhibit even lower solubility due to hydrophilic sulfate groups .

Functional Divergence in Pathogens

In Leishmania, phosphorylinositol this compound (d18:1/18:0-IPC) dominates sphingolipid metabolism, unlike mammals. This species is critical for parasite membrane integrity but absent in humans, making it a drug target .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317818
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-81-6
Record name C18-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Stearoylsphingosine
N-Stearoylsphingosine
N-Stearoylsphingosine
N-Stearoylsphingosine
N-Stearoylsphingosine
N-Stearoylsphingosine

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